Phenaridine
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Overview
Description
Preparation Methods
Phenaridine is synthesized through a series of chemical reactions starting from 2-methylhex-5-en-3-yn-2-ol . The synthetic route involves the following steps:
Dehydration: 2-methylhex-5-en-3-yn-2-ol undergoes dehydration to form a dienyne.
Triple Bond Hydration and Rearrangement: The dienyne is then subjected to triple bond hydration and simultaneous rearrangement to form a dienone.
Hydrogenation: The dienone is hydrogenated using a palladium on carbon catalyst to yield 2-methyl-4-(N-phenylpropanamido)piperidine.
Benzylation and Reductive Amination: The product is benzylated and then undergoes reductive amination in the presence of phenylacetaldehyde to produce this compound.
Chemical Reactions Analysis
Phenaridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines.
Scientific Research Applications
Phenaridine has several scientific research applications:
Mechanism of Action
Phenaridine exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P, which are involved in the transmission of pain signals. The activation of mu-opioid receptors leads to analgesia, sedation, and euphoria . The molecular targets involved in this mechanism include the mu-opioid receptors and the associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Phenaridine is similar to other fentanyl analogues such as:
Fentanyl: This compound is slightly less potent than fentanyl but has similar analgesic effects.
3-Methylfentanyl: This compound is more potent than this compound and has a higher risk of respiratory depression.
4-Fluorofentanyl: This analogue has similar potency to this compound but differs in its chemical structure due to the presence of a fluorine atom.
α-Methylfentanyl: This compound is more potent than this compound and has been associated with a higher incidence of overdose.
This compound’s uniqueness lies in its slightly lower potency compared to fentanyl, which may offer a different safety profile in clinical settings .
Properties
CAS No. |
42045-97-6 |
---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |
InChI Key |
ODPKHHGQKIYCTJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
42045-97-6 | |
Synonyms |
1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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